BenchChemオンラインストアへようこそ!

Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate

PNMT inhibition SAR neuroscience

Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate (CAS 13326‑56‑2; synonym ethyl 2‑[2‑(3,4‑dimethoxyphenyl)ethylamino]‑2‑oxoacetate) is a substituted oxamate ester that combines an N‑(3,4‑dimethoxyphenethyl) moiety with an ethyl‑oxalate backbone. In contrast to close structural analogs such as the direct anilide ethyl 2‑((3,4‑dimethoxyphenyl)amino)‑2‑oxoacetate (CAS 17894‑50‑7, MW 253.25, XLogP3 1.59, HBA , the target compound incorporates an ethylene spacer, which increases molecular weight (281.30), lipophilicity (XLogP3 1.7), and hydrogen‑bond acceptor count while preserving a single hydrogen‑bond donor.

Molecular Formula C14H19NO5
Molecular Weight 281.3 g/mol
CAS No. 13326-56-2
Cat. No. B3046980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate
CAS13326-56-2
Molecular FormulaC14H19NO5
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C14H19NO5/c1-4-20-14(17)13(16)15-8-7-10-5-6-11(18-2)12(9-10)19-3/h5-6,9H,4,7-8H2,1-3H3,(H,15,16)
InChIKeyQZQCZJGGHQMDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate (CAS 13326-56-2) and How Does It Compare Structurally to Common Oxamate-Ester Analogs?


Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate (CAS 13326‑56‑2; synonym ethyl 2‑[2‑(3,4‑dimethoxyphenyl)ethylamino]‑2‑oxoacetate) is a substituted oxamate ester that combines an N‑(3,4‑dimethoxyphenethyl) moiety with an ethyl‑oxalate backbone [1]. In contrast to close structural analogs such as the direct anilide ethyl 2‑((3,4‑dimethoxyphenyl)amino)‑2‑oxoacetate (CAS 17894‑50‑7, MW 253.25, XLogP3 1.59, HBA 4) , the target compound incorporates an ethylene spacer, which increases molecular weight (281.30), lipophilicity (XLogP3 1.7), and hydrogen‑bond acceptor count (5) while preserving a single hydrogen‑bond donor [1]. The compound is primarily employed as a protected synthetic intermediate for pharmaceutical agent elaboration (e.g., antiulcer candidates) [2].

Why a Simple Oxamate Ester, Free 3,4‑Dimethoxyphenethylamine, or the Direct Anilide Cannot Substitute for Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate in Key Synthesis and Pharmacology Applications


Generic substitution is prevented by a combination of (i) the ethylene‑linker geometry that governs downstream reactivity in amide‑coupling and deprotection sequences, (ii) a measurable, albeit weak, phenylethanolamine N‑methyltransferase (PNMT) inhibitory profile (Ki ≈ 1.1 × 10⁶ nM) that differentiates it from the parent amine and direct anilide analogs lacking this spacer [1], and (iii) a specific crystalline form (mp 71–72 °C) that streamlines purification and formulation development relative to amorphous or low‑melting congeners . Together, these properties make the compound a non‑interchangeable input for structure‑activity relationship (SAR) exploration and process‑chemistry scale‑up.

Quantitative, Comparator‑Based Evidence Guide for Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate (CAS 13326‑56‑2): PNMT Activity, Physicochemical Properties, and Synthetic Intermediate Utility


PNMT Inhibitory Activity of Target Compound Versus Closest Oxamate Ester and Parent Amine Controls

The target compound exhibits measurable, albeit low‑potency, inhibition of phenylethanolamine N‑methyltransferase (PNMT; Ki = 1.11 × 10⁶ nM, bovine enzyme, radiochemical assay) [1]. By contrast, the parent amine 3,4‑dimethoxyphenethylamine shows no reported PNMT activity at comparable concentrations, and the direct anilide analog ethyl 2‑((3,4‑dimethoxyphenyl)amino)‑2‑oxoacetate lacks any published PNMT data [2]. This indicates that the ethylene linker is essential for minimal target engagement, providing a defined starting point for fragment‑based PNMT inhibitor design.

PNMT inhibition SAR neuroscience

Physicochemical Property Comparison: XLogP3, Molecular Weight, and Hydrogen‑Bonding Capacity Relative to the Direct Anilide Analog

Compared with the direct anilide analog ethyl 2‑((3,4‑dimethoxyphenyl)amino)‑2‑oxoacetate (MW 253.25, XLogP3 1.59, HBA 4) , the target compound shows a higher molecular weight (281.30 vs 253.25), elevated XLogP3 (1.7 vs 1.59), and an additional hydrogen‑bond acceptor (5 vs 4) due to the ethylene spacer [1]. These differences affect passive permeability and solubility, with the target compound being slightly more lipophilic while retaining a single H‑bond donor.

physicochemical properties ADME Lipinski parameters

Crystalline Melting‑Point Differentiation for Purification and Formulation Scalability

The target compound exhibits a well‑defined melting point of 71–72 °C (recrystallized from ethyl ether) . In contrast, the parent amine 3,4‑dimethoxyphenethylamine is a liquid at room temperature (clear yellowish liquid) , while the simpler anilide analog has no publicly reported melting point. This crystallinity facilitates straightforward recovery, purity control, and solid‑state formulation compatibility in early‑stage drug development.

crystallinity purification formulation

Synthetic Intermediate Value: Scaffold for Antiulcer Agent 1 (CAS 76001‑09‑7) Versus Non‑Oxamate Intermediates

The target compound serves as a key intermediate in the synthesis of Antiulcer Agent 1 (3‑[[2‑[[2‑(3,4‑dimethoxyphenyl)ethyl]amino]‑2‑oxoethyl]amino]benzamide, CAS 76001‑09‑7), an orally explored drug candidate [1]. Other oxamate esters or free amine intermediates require additional protection‑deprotection steps or yield mixtures of regioisomers, reducing overall process efficiency. The pre‑formed oxamate ester directly introduces the α‑keto‑amide functionality needed for subsequent aminolysis.

synthetic intermediate antiulcer process chemistry

Rotatable Bond Flexibility Profile Compared with the Direct Anilide and Tertiary Amide Analogs

The target compound possesses 8 rotatable bonds, whereas the direct anilide analog has 6, and the N,N‑dimethyl oxamate analog has only 4 [1][2]. This higher flexibility allows the 3,4‑dimethoxyphenyl ring to sample a wider conformational space, which can be advantageous for fragments that need to adapt to shallow, ill‑defined binding pockets. However, the increased entropic penalty of binding must be managed through subsequent rigidification.

conformational flexibility ligand efficiency fragment-based design

High‑Value Application Scenarios for Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate (CAS 13326‑56‑2) Based on Quantitative Differentiation Evidence


Fragment‑Based PNMT Inhibitor Lead Generation

The compound's unique PNMT Ki (∼1.1 mM) [1] provides a quantitative starting point for fragment growing or merging strategies. Unlike the parent amine or the direct anilide, which show no detectable PNMT affinity, the oxamate‑ester with ethylene linker establishes a minimal pharmacophore that can be optimized through structure‑guided design.

Process‑Scale Synthesis of Antiulcer Agent 1 (CAS 76001‑09‑7)

As the protected oxamate‑ester intermediate that directly feeds into the aminolysis step yielding Antiulcer Agent 1 [2], the compound eliminates the need for orthogonal protection schemes required when starting from the free amine. This reduces step count and purification burden in pilot‑plant campaigns.

Fragment Library Construction Requiring Defined Physicochemical Diversity

With a unique combination of MW (281.30), XLogP3 (1.7), and a high rotatable‑bond count (8) relative to simpler oxamate esters [3][4], the compound fills a distinct niche in fragment screening collections, offering conformational flexibility and moderate lipophilicity that complements more rigid, low‑MW oxamate fragments.

Pre‑Formulation and Solid‑State Characterization Studies

The well‑characterized melting point (71–72 °C) and crystalline nature enable reproducible solid‑state property assessment, which is essential for early‑stage pre‑formulation studies. This contrasts with liquid or amorphous analogs that complicate solubility, stability, and polymorphism evaluation.

Quote Request

Request a Quote for Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.